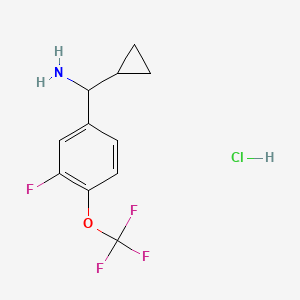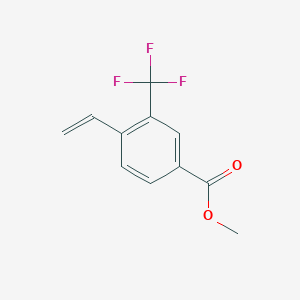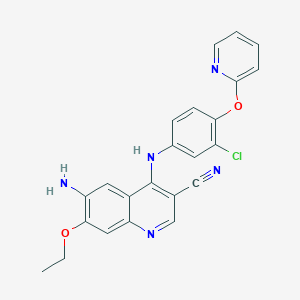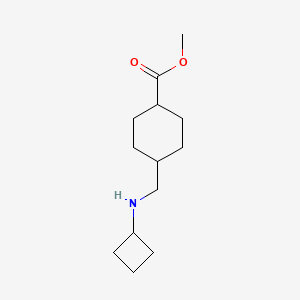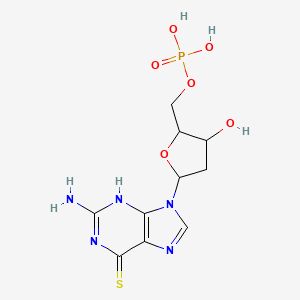
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol typically involves the reaction of cyclobutylmethylamine with 4-piperidone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, leading to different pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the backbone of many derivatives.
4-Piperidone: A precursor in the synthesis of various piperidine derivatives.
Cyclobutylmethylamine: A related compound used in the synthesis of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol.
Uniqueness
This compound is unique due to the presence of both the cyclobutylmethyl and ethanol groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[1-(cyclobutylmethyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H23NO/c14-9-6-11-4-7-13(8-5-11)10-12-2-1-3-12/h11-12,14H,1-10H2 |
InChI Key |
ASGTZFRDKFERER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




